N-(4-methylpyrimidin-2-yl)-4-[(phenylcarbamoyl)amino]benzenesulfonamide
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Overview
Description
4-[(ANILINOCARBONYL)AMINO]-N-(4-METHYL-2-PYRIMIDINYL)-1-BENZENESULFONAMIDE is a complex organic compound with a molecular formula of C18H16N4O3S. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is characterized by its unique structure, which includes an anilinocarbonyl group, a pyrimidinyl group, and a benzenesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(ANILINOCARBONYL)AMINO]-N-(4-METHYL-2-PYRIMIDINYL)-1-BENZENESULFONAMIDE typically involves multiple steps. One common method starts with the preparation of the anilinocarbonyl intermediate, which is then reacted with 4-methyl-2-pyrimidinylamine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-[(ANILINOCARBONYL)AMINO]-N-(4-METHYL-2-PYRIMIDINYL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium methoxide.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-[(ANILINOCARBONYL)AMINO]-N-(4-METHYL-2-PYRIMIDINYL)-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(ANILINOCARBONYL)AMINO]-N-(4-METHYL-2-PYRIMIDINYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfamerazine: Another sulfonamide compound with similar antimicrobial properties.
Sulfadiazine: Known for its use in treating bacterial infections.
Sulfamethazine: Used in veterinary medicine for its antibacterial effects.
Uniqueness
What sets 4-[(ANILINOCARBONYL)AMINO]-N-(4-METHYL-2-PYRIMIDINYL)-1-BENZENESULFONAMIDE apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H17N5O3S |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
1-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenylurea |
InChI |
InChI=1S/C18H17N5O3S/c1-13-11-12-19-17(20-13)23-27(25,26)16-9-7-15(8-10-16)22-18(24)21-14-5-3-2-4-6-14/h2-12H,1H3,(H,19,20,23)(H2,21,22,24) |
InChI Key |
KXSNPETUEOQNBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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